molecular formula C14H22OS B7999005 Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide

Cat. No.: B7999005
M. Wt: 238.39 g/mol
InChI Key: JFQBSFMELKIEPR-UHFFFAOYSA-N
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Description

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide is an organic compound with a complex structure that includes a sulfide group attached to a phenyl ring, which is further substituted with methyl and iso-pentoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide typically involves the reaction of 4-iso-pentoxy-3,5-dimethylphenol with a suitable methylating agent in the presence of a sulfide source. Common reagents used in this synthesis include methyl iodide or dimethyl sulfate as methylating agents, and sodium sulfide or thiourea as sulfide sources. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide involves its interaction with specific molecular targets and pathways. The sulfide group can participate in redox reactions, influencing cellular oxidative stress levels. The phenyl ring and its substituents may interact with biological macromolecules, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-iso-pentoxy-3,5-dimethylphenyl ether
  • Methyl 4-iso-pentoxy-3,5-dimethylphenyl ketone
  • Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfone

Uniqueness

Methyl 4-iso-pentoxy-3,5-dimethylphenyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1,3-dimethyl-2-(3-methylbutoxy)-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OS/c1-10(2)6-7-15-14-11(3)8-13(16-5)9-12(14)4/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQBSFMELKIEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCC(C)C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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